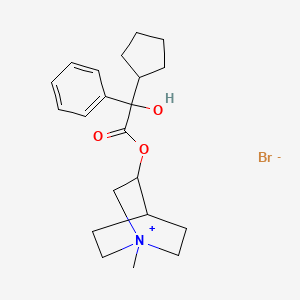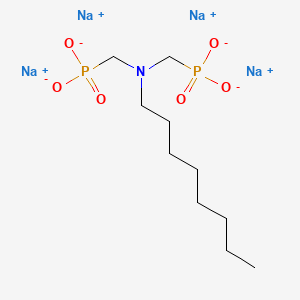
Tetrasodium ((octylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme can be represented as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Reaction with Phosphorous Acid: The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: Ensuring the purity of octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Maintaining optimal temperature and pH levels throughout the reaction.
Purification: Using techniques such as crystallization or filtration to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid derivatives.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Redox Reactions: Oxidizing or reducing agents may be used, depending on the desired reaction.
Major Products Formed
Chelation: Metal-bisphosphonate complexes.
Hydrolysis: Phosphonic acid derivatives.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tetrasodium ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions.
Medicine: Explored for its potential in treating bone-related diseases due to its bisphosphonate structure.
Industry: Used in water treatment processes to prevent scale formation and corrosion.
Wirkmechanismus
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This chelation process can disrupt various biological pathways, making it useful in medical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a similar ability to bind metal ions.
Tetrasodium pyrophosphate: Used in similar applications for its metal-binding properties.
Tetrasodium iminodisuccinate: Known for its biodegradability and metal chelation capabilities.
Uniqueness
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is unique due to its specific bisphosphonate structure, which provides strong and stable chelation of metal ions. This makes it particularly effective in applications where long-term stability and strong binding are required.
Eigenschaften
CAS-Nummer |
94199-61-8 |
|---|---|
Molekularformel |
C10H21NNa4O6P2 |
Molekulargewicht |
405.18 g/mol |
IUPAC-Name |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





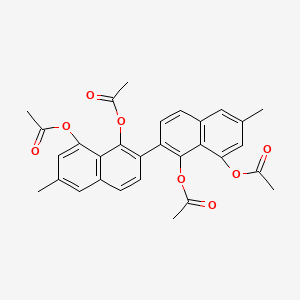
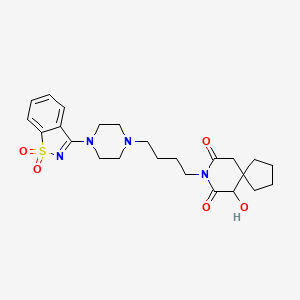
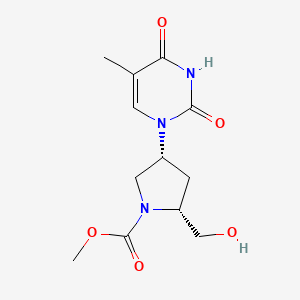





![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)

